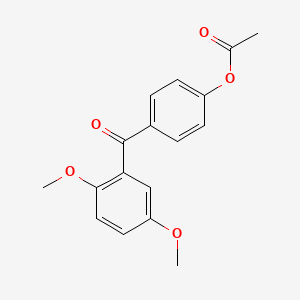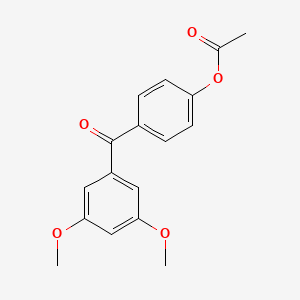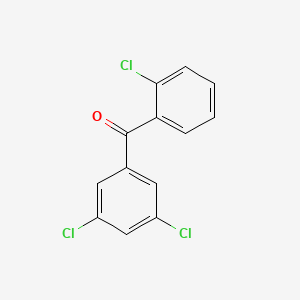![molecular formula C12H14ClNO B1324104 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine CAS No. 909421-71-2](/img/structure/B1324104.png)
2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are pivotal in medicinal chemistry, showcasing a wide range of biological activities. These compounds are involved in the development of drugs with antifungal, antibacterial, antioxidant, and anticancer properties, among others. Their versatility and efficacy in drug design highlight the potential medicinal applications of 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine in creating new therapeutic agents (Altaf et al., 2015).
Catalytic Applications
In the realm of catalysis, pyridine-based compounds, particularly those involving hybrid catalysts, play a significant role. They are employed in synthesizing complex molecules through one-pot multicomponent reactions, showcasing the potential of pyridine derivatives, including this compound, in facilitating chemical transformations and synthesis processes (Parmar et al., 2023).
Agrochemical Applications
Pyridine derivatives also find extensive applications in the agrochemical industry, serving as potent ingredients in pesticides, including fungicides, insecticides, and herbicides. The structural diversity and biological activity of pyridine compounds underscore their potential in developing new agrochemicals that could include this compound as a key component (Guan et al., 2016).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, pyridine derivatives are explored for their chemosensing capabilities, particularly in detecting various ions and neutral species. This underscores the potential utility of this compound in environmental monitoring and analytical applications, contributing to the detection and quantification of chemical species (Abu-Taweel et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-12-5-4-10(8-14-12)6-9-2-1-3-11(15)7-9/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWHSYGCGDRJHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641823 |
Source


|
| Record name | 3-[(6-Chloropyridin-3-yl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909421-71-2 |
Source


|
| Record name | 3-[(6-Chloro-3-pyridinyl)methyl]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909421-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(6-Chloropyridin-3-yl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














